BenchChemオンラインストアへようこそ!

EN219

Targeted Protein Degradation PROTAC E3 Ligase Recruitment

EN219 is a fully synthetic, cell-permeable chloroacetamide that covalently recruits RNF114 E3 ligase at C8 (IC50 470 nM). It is the foundational ligand for PROTACs achieving sub-50 nM BRD4 degradation (DC50 14–36 nM) and preferential oncogenic BCR-ABL degradation over wild-type c-ABL—a selectivity profile unattainable with CRBN or VHL recruiters. Unlike the natural product Nimbolide, EN219 offers a 100% synthetic supply chain with ≥98% batch-to-batch purity and modular chloroacetamide functionalization. Its IsoTOP-ABPP-defined off-target fingerprint (TUBB1, HSPD1, HIST1H3A at 1 μM) enables prospective experimental control. Choose EN219 when reproducible, mechanistically defined RNF114 recruitment is required for targeted protein degradation.

Molecular Formula C17H13Br2ClN2O
Molecular Weight 456.6 g/mol
Cat. No. B2610871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEN219
Molecular FormulaC17H13Br2ClN2O
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESC1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCl)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H13Br2ClN2O/c18-13-5-1-11(2-6-13)15-9-16(22(21-15)17(23)10-20)12-3-7-14(19)8-4-12/h1-8,16H,9-10H2
InChIKeyCXRHMHAKZPJNKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





EN219 for RNF114-Targeted Protein Degradation: A Fully Synthetic Covalent E3 Ligase Recruiter


EN219 is a fully synthetic, cell-permeable chloroacetamide compound that functions as a covalent recruiter of the E3 ubiquitin ligase RNF114 [1]. It binds specifically to cysteine 8 (C8) in the intrinsically disordered region of RNF114 with an IC50 of 470 nM, as determined by competitive gel-based activity-based protein profiling (ABPP) [2]. EN219 inhibits RNF114-mediated autoubiquitination and p21 ubiquitination in cell-free assays at 50 μM . Identified as the top hit from a screen of 318 cysteine-reactive acrylamides and chloroacetamides [2], EN219 serves as a foundational E3 ligase ligand for constructing proteolysis-targeting chimeras (PROTACs) targeting BRD4 and BCR-ABL .

Why EN219 Cannot Be Substituted with Generic RNF114 Ligands or Alternative E3 Recruiters


EN219 occupies a specific functional niche that precludes simple substitution with other E3 ligase ligands or in-class RNF114 binders. First, while the natural product Nimbolide also binds RNF114 at C8 , its complex triterpene structure imposes significant synthetic and supply-chain constraints; EN219, in contrast, is a fully synthetic small molecule with a defined chloroacetamide warhead, enabling reproducible synthesis and scalable procurement [1]. Second, alternative E3 ligase recruiters such as CRBN (cereblon) or VHL ligands exhibit fundamentally different neo-substrate degradation selectivity profiles: EN219-based degraders show preferential degradation of oncogenic BCR-ABL over wild-type c-ABL, whereas cereblon- or VHL-based BCR-ABL degraders demonstrate the opposite selectivity pattern [2]. Third, other chloroacetamide-containing E3 ligands—including the RNF4 ligand CCW16—induce pervasive off-target cysteine reactivity and ferroptotic cell death independently of their nominal E3 ligase targets [3]; EN219's selectivity profile, while moderate, has been quantitatively defined via IsoTOP-ABPP proteomic profiling, identifying specific off-target interactions at 1 μM that users can prospectively account for in experimental design .

Quantitative Differentiation Evidence: EN219 Versus Nimbolide, CCW16, and Alternative E3 Ligand Systems


Synthetic Accessibility and Structural Simplicity: EN219 vs. Nimbolide as RNF114 Recruiters

EN219 is a fully synthetic, small-molecule covalent RNF114 ligand discovered from a 318-compound library screen, whereas Nimbolide is a complex triterpene natural product extracted from the Neem tree (Azadirachta indica) [1]. While both bind the same C8 cysteine on RNF114 and inhibit p21 ubiquitination, EN219's chloroacetamide scaffold (MW = 456.56 Da, formula C17H13Br2ClN2O) is amenable to modular synthetic derivatization for PROTAC linker attachment without the supply-chain variability, limited scalability, and structural complexity inherent to natural product sourcing . EN219 was explicitly developed as a synthetic mimic of Nimbolide's RNF114-recruitment function to overcome these procurement and derivatization barriers [1]. In the original 318-compound screen, EN219 was the top hit for displacing the IA-rhodamine probe from RNF114, establishing it as the most potent covalent binder within this diverse chloroacetamide/acrylamide library [2].

Targeted Protein Degradation PROTAC E3 Ligase Recruitment Synthetic Chemistry

PROTAC Degradation Potency: EN219-JQ1 Conjugate (ML 2-14) Quantified BRD4 Degradation

EN219 has been conjugated to the BET bromodomain inhibitor JQ1 via a C4 alkyl linker to generate the heterobifunctional PROTAC degrader ML 2-14 [1]. In 231MFP breast cancer cells treated for 8 hours, ML 2-14 induced robust degradation of BRD4 [1]. Quantitative Western blot analysis yielded 50% degradation concentration (DC50) values of 36 nM for the long isoform of BRD4 and 14 nM for the short isoform [2]. Degradation was confirmed to be proteasome-dependent (blocked by bortezomib pretreatment) and RNF114-dependent (attenuated in RNF114 knockout HAP1 cells and by Nimbolide competition) [2]. TMT-based quantitative proteomics in 231MFP cells treated with ML 2-14 for 8 hours showed that among all quantified proteins, BRD4 was one of only a few showing >2-fold decreased levels with adjusted p <0.05, indicating reasonable degradation selectivity at the proteome level [2].

PROTAC BRD4 Degradation DC50 Targeted Protein Degradation E3 Ligase Recruiter

BCR-ABL Degradation Selectivity: EN219-Based Degraders Preferentially Target Oncogenic BCR-ABL Over c-ABL

EN219 was conjugated to the BCR-ABL inhibitor dasatinib to generate BCR-ABL-targeting degraders ML 2-23 (PEG3 linker) and ML 2-22 (C3 alkyl linker) [1]. In K562 chronic myeloid leukemia (CML) cells, ML 2-23 with the longer PEG3 linker showed more robust degradation of oncogenic BCR-ABL compared with ML 2-22 [1]. Critically, EN219-based degraders exhibited preferential degradation of BCR-ABL relative to wild-type c-ABL [2]. This selectivity profile is inverted relative to previous BCR-ABL degraders that utilize cereblon (CRBN) or VHL E3 ligase recruiters, which showed opposite selectivity (preferential c-ABL degradation over BCR-ABL) [2]. Consistent with target engagement, ML 2-23 treatment resulted in inhibition of CRKL phosphorylation, a downstream substrate of BCR-ABL signaling [1].

BCR-ABL Kinase Degradation PROTAC Selectivity CML Oncogenic Selectivity

Cellular Target Engagement Selectivity: IsoTOP-ABPP Proteomic Profiling of EN219 at 1 μM

IsoTOP-ABPP (isotopic tandem orthogonal proteolysis–activity-based protein profiling) analysis was performed in 231MFP breast cancer cells treated with 1 μM EN219 for 90 minutes to quantify its covalent target engagement across the proteome . RNF114-C8 was confirmed as a primary target, showing >2-fold competition ratio (control/EN219) with adjusted p-value <0.05 [1]. However, additional cysteine-containing proteins also showed significant engagement at this concentration, including tubulin β1 chain (TUBB1), heat shock protein 60 (Hsp60/HspD1), and histone H3.1 (HIST1H3A) . The RNF114 ligand CCW16—a chloroacetamide-based RNF4 ligand—exhibits substantially broader cysteine reactivity, binding to a large number of proteins including peroxiredoxins and inducing RNF4-independent ferroptotic cell death [2]. EN219 also strongly induces ferroptosis, consistent with the chloro-N-acetamide electrophile class effect [2]. Unlike CCW16, EN219's target engagement profile has been empirically mapped via IsoTOP-ABPP, enabling researchers to prospectively account for specific off-target interactions in experimental interpretation [1].

IsoTOP-ABPP Chemoproteomics Covalent Ligand Selectivity Off-Target Profiling RNF114

RNF114-Mediated Ubiquitination Inhibition: Functional Activity in Cell-Free Assays

In cell-free ubiquitination assays, EN219 at 50 μM inhibits RNF114-mediated autoubiquitination and p21 ubiquitination . In the experimental protocol, DMSO vehicle or EN219 (50 μM) was incubated with pure RNF114 protein for 30 minutes prior to addition of PBS or p21, ATP, and FLAG-ubiquitin for 60 minutes [1]. Ubiquitinated RNF114 and p21 species were detected by anti-FLAG Western blotting [1]. EN219 mimics the mechanism of action of Nimbolide in this functional assay, confirming that synthetic covalent engagement of RNF114-C8 phenocopies the natural product's inhibition of RNF114 E3 ligase activity toward its endogenous substrate p21 .

Ubiquitination Assay RNF114 Inhibition p21 Ubiquitination Autoubiquitination Cell-Free Assay

Alternative Therapeutic Application: EN219 as Host-Targeting HIV Inhibitor via RNF114-TBK1 Axis

A recent patent application (filed October 2024) discloses the use of EN219 for the prevention and treatment of HIV/AIDS [1]. The application demonstrates that EN219 promotes innate immune cell function, counteracts HIV immune evasion, and inhibits HIV replication in immune cells [2]. Mechanistically, EN219 is shown to counteract RNF114-mediated ubiquitination of TBK1, thereby blocking HIV-1 immune evasion and antagonizing infection [3]. This represents a host-targeted therapeutic strategy distinct from traditional antiretroviral therapy (ART) that directly targets viral proteins [2]. The patent claims that targeting the host E3 ubiquitin ligase RNF114 with EN219 overcomes key limitations of ART, including viral mutation-driven drug resistance and high patient compliance burden [2]. While EN219 is currently marketed as a research reagent for RNF114 studies and PROTAC development, this patent disclosure identifies a distinct therapeutic development pathway that may inform procurement decisions for translational research programs exploring host-targeted antiviral strategies.

HIV Host-Targeted Antiviral TBK1 Innate Immunity Immunoevasion RNF114

EN219 Application Scenarios: Optimal Use Cases Based on Quantified Differentiation Evidence


PROTAC Development Requiring Sub-50 nM Degradation Potency with RNF114-Dependent Mechanism

EN219 is optimally deployed as the E3 ligase-recruiting moiety in PROTAC design when sub-50 nM degradation potency is required and RNF114 recruitment is mechanistically desirable. The EN219-JQ1 PROTAC ML 2-14 achieves DC50 values of 36 nM (BRD4 long) and 14 nM (BRD4 short) in 231MFP cells with confirmed proteasome and RNF114 dependence [1]. This potency benchmark and mechanism-of-action validation support EN219's utility for degrading BRD4 and other targets amenable to chloroacetamide-based PROTAC linker chemistry. For BCR-ABL targeting, EN219-dasatinib degraders demonstrate potent degradation with preferential selectivity for oncogenic BCR-ABL over wild-type c-ABL—a therapeutically favorable profile not achieved with cereblon or VHL recruiters [2].

RNF114 Functional Studies Where Natural Product Nimbolide is Supply-Constrained or Structurally Incompatible

EN219 is the preferred synthetic alternative to Nimbolide for biochemical and cell-based studies of RNF114 E3 ligase function. It phenocopies Nimbolide's inhibition of RNF114-mediated autoubiquitination and p21 ubiquitination at 50 μM in cell-free assays while offering a fully synthetic, reproducible supply chain with defined purity (≥98% by HPLC) [1]. Researchers requiring chemical control of RNF114 activity without the synthetic complexity, batch variability, and derivatization limitations of the natural product should select EN219. Its chloroacetamide scaffold permits modular functionalization (e.g., alkyne probe attachment) that is impractical with Nimbolide's complex triterpene framework [2].

Investigations of Host-Targeted HIV Therapeutic Strategies via RNF114-TBK1 Immune Modulation

EN219 serves as a chemical probe for exploring host-targeted approaches to HIV treatment. Patent data indicate EN219 counteracts RNF114-mediated TBK1 ubiquitination, blocking HIV-1 immune evasion and inhibiting viral replication in immune cells [1]. This mechanism addresses key limitations of virus-targeted ART, including drug resistance from viral mutation and the inability to clear latent viral reservoirs [2]. Procurement for HIV research programs should be driven by the need to interrogate RNF114's role in innate immune modulation rather than direct antiviral activity.

Chemoproteomic Selectivity Profiling and Covalent Ligand Off-Target Assessment

EN219 is a valuable tool compound for chemoproteomics researchers developing or validating covalent ligand selectivity profiling workflows. Its IsoTOP-ABPP profile in 231MFP cells has been empirically defined: at 1 μM, EN219 engages RNF114-C8 as the primary target, with additional off-targets including TUBB1, Hsp60/HspD1, and HIST1H3A [1]. This defined engagement fingerprint enables EN219 to serve as a reference standard for benchmarking cysteine-reactive chloroacetamide ligand selectivity, particularly for distinguishing specific E3 ligase engagement from class-effect ferroptosis induction—a confounding factor observed with other chloro-N-acetamide ligands such as CCW16 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for EN219

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.